

LPM4870108: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: LPM4870108

Cat. No.: B15616778

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Introduction

LPM4870108 is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor with demonstrated anti-tumor activity.^[1] It targets wild-type and mutated Trk proteins, playing a crucial role in cancers driven by NTRK gene fusions. This document provides detailed application notes and protocols for the preclinical use of **LPM4870108**, focusing on its solubility, preparation for experiments, and its mechanism of action.

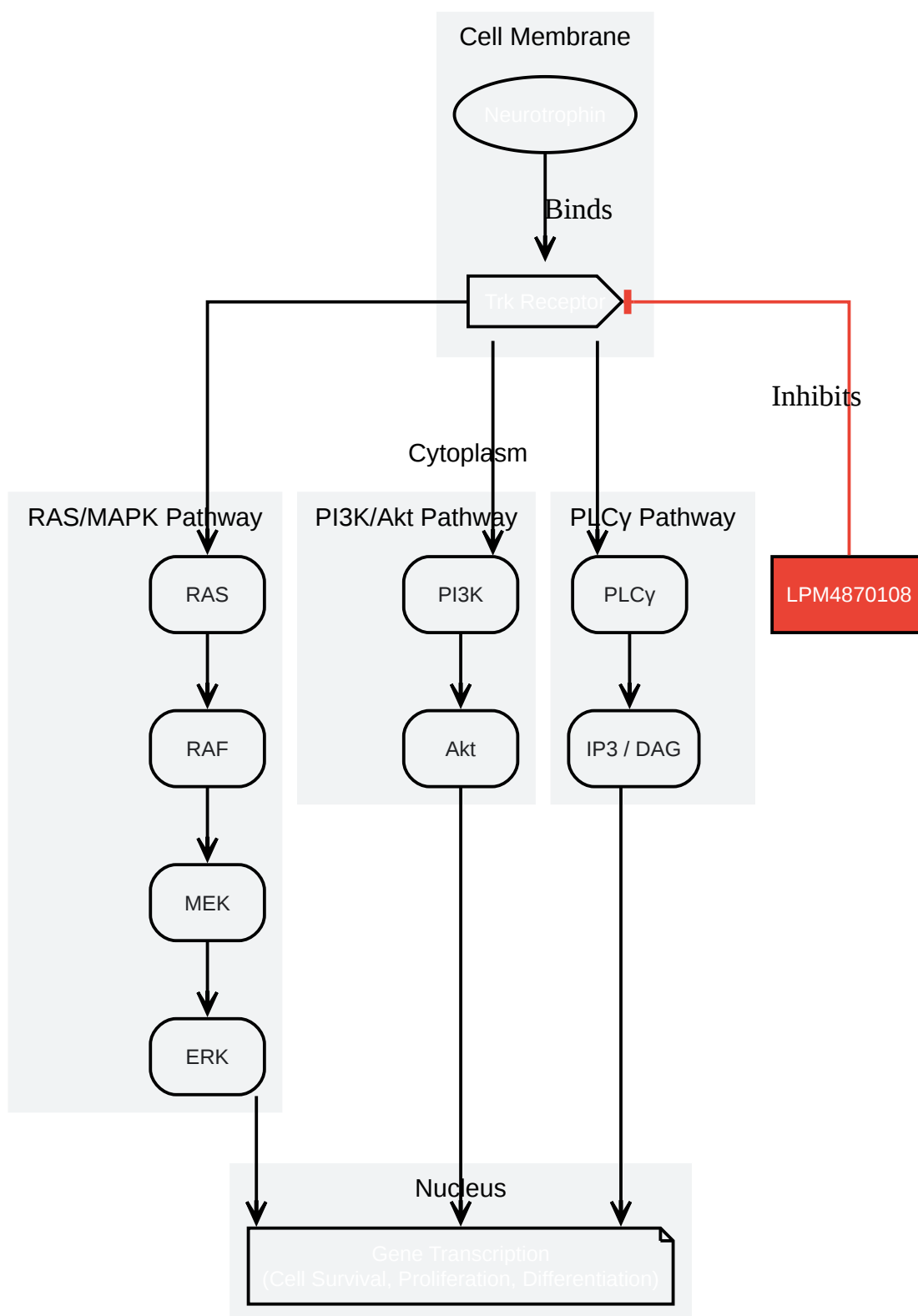
Physicochemical and Pharmacological Properties

LPM4870108 is a selective inhibitor of TrkA, TrkB, and TrkC, with slight activity against ALK and ROS1.^{[1][2]} Its inhibitory concentrations and molecular details are summarized below.

Property	Value
Molecular Formula	C ₂₀ H ₁₉ FN ₆ O ₃
Molecular Weight	410.40 g/mol
CAS Number	2803679-07-2
Solubility	10 mM in DMSO[3]
IC ₅₀ Values	TrkC: 0.2 nMTrkA: 2.4 nMTrkAG595R: 3.5 nMTrkAG667C: 2.3 nMALK: 182 nMhERG current inhibition: 18.2 μM[1][4][5]
Mechanism of Action	Inhibition of Trk receptor tyrosine kinases, leading to the blockade of downstream signaling pathways such as RAS/MAPK/ERK, PLCγ, and PI3K/Akt.[6]

Signaling Pathway

LPM4870108 exerts its therapeutic effect by inhibiting the Trk signaling pathway. The diagram below illustrates the mechanism of action.



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Caption: **LPM4870108** inhibits Trk receptor signaling pathways.

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of **LPM4870108** is typically prepared in dimethyl sulfoxide (DMSO).

Materials:

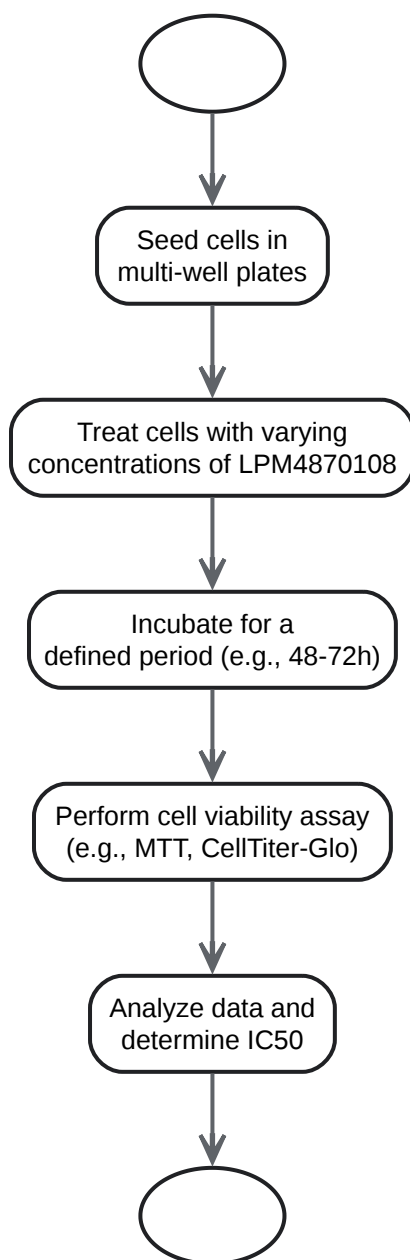
- **LPM4870108** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Protocol:

- Allow the **LPM4870108** powder and DMSO to reach room temperature.
- Weigh the required amount of **LPM4870108** powder.
- To prepare a 10 mM stock solution, dissolve 4.104 mg of **LPM4870108** in 1 mL of DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

In Vitro Experimental Workflow

The following workflow outlines a general procedure for testing the efficacy of **LPM4870108** in a cell-based assay.



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Caption: General workflow for in vitro cell-based assays.

Preparation of Oral Formulations for In Vivo Studies

For oral administration in animal models, **LPM4870108** can be formulated as a suspension.

Vehicle Composition:

- 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)

- 1% (v/v) Tween-80 in sterile water[4]

Protocol:

- Prepare the vehicle solution by dissolving CMC-Na and Tween-80 in sterile water.
- Weigh the required amount of **LPM4870108**.
- Levigate the **LPM4870108** powder with a small amount of the vehicle to form a paste.
- Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
- The final concentration should be prepared based on the desired dosage and the administration volume for the animal model (e.g., 5 or 10 mL/kg for rats and mice, respectively).[4]

In Vivo Pharmacokinetics and Toxicity Data

Pharmacokinetic and toxicity data for **LPM4870108** have been evaluated in rats and rhesus monkeys.

Rat Pharmacokinetic Parameters[1]

Parameter	Male	Female
Dose (i.v.)	2 mg/kg	2 mg/kg
t _{1/2} (h)	0.87	2.21
Cl (mL/kg/min)	19.3	8.19
AUC _{0-t} (nM·h)	4191	10282
Dose (p.o.)	10 mg/kg	10 mg/kg
Oral Bioavailability (F%)	56.0	61.9
C _{max} (nM)	6384	6628
T _{max} (h)	0.667	0.667

Toxicity Observations

- Rats: At doses of 10 or 20 mg/kg/day, treatment-related toxicities included corneal inflammation, splenic lymphocytopenia, hepatocyte vacuolar degeneration, and scab formation.[4][5] The maximum tolerated dose in an acute toxicity study was 300 mg/kg.[4][5]
- Rhesus Monkeys: Daily oral administration of up to 20 mg/kg/day for 4 weeks was well-tolerated, with observed effects such as gait disturbance and impaired balance being attributed to on-target Trk inhibition and were reversible.[7] The Highest Non-Severely Toxic Dose (HNSTD) was determined to be 20 mg/kg/day.[7]

Conclusion

LPM4870108 is a promising pan-Trk inhibitor with potent anti-tumor activity. Proper handling, stock preparation, and formulation are critical for obtaining reliable and reproducible results in preclinical studies. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their investigations. It is essential to adhere to institutional guidelines for animal care and use when conducting in vivo experiments.

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